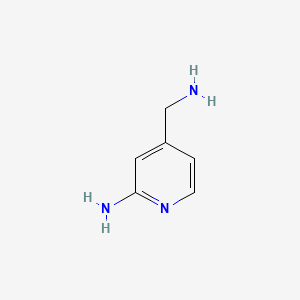

4-(Aminomethyl)pyridin-2-amine

Overview

Description

4-(Aminomethyl)pyridin-2-amine is an organic compound with the chemical formula C₆H₉N₃. It appears as a colorless to light yellow crystalline or powdery solid and exhibits weak alkalinity. This compound has low solubility in water but is soluble in alcohol and some organic solvents .

Mechanism of Action

Target of Action

4-(Aminomethyl)pyridin-2-amine is an organic compound that is structurally similar to 4-Aminopyridine . 4-Aminopyridine is known to target potassium channels, specifically the Kv1 family of voltage-activated K+ channels . It is used as a research tool in characterizing subtypes of these channels .

Mode of Action

As a structural analog of 4-Aminopyridine, this compound may interact with its targets in a similar manner. 4-Aminopyridine acts as a relatively selective blocker of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .

Pharmacokinetics

It is known that 4-aminopyridine, a structurally similar compound, has a high bioavailability of 96% .

Biochemical Analysis

Biochemical Properties

It is known that aminomethylpyridines can act as ligands, forming complexes with various biomolecules . The nature of these interactions is likely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

The cellular effects of 4-(Aminomethyl)pyridin-2-amine are currently not well-documented. Similar compounds have been shown to interact with various cellular processes. For instance, aminopyridines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Similar compounds are involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

4-(Aminomethyl)pyridin-2-amine is typically synthesized through the reaction of pyridine with formaldehyde. In an alkaline environment, pyridine and formaldehyde undergo a condensation reaction to form pyridine-2,4-dicarbaldehyde. This intermediate then reacts with ammonia or an amine to yield this compound . Industrial production methods often involve similar synthetic routes but may include additional steps to purify the final product.

Chemical Reactions Analysis

4-(Aminomethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

4-(Aminomethyl)pyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(Aminomethyl)pyridin-2-amine can be compared with similar compounds such as:

2-Picolylamine: This compound has a similar structure but differs in the position of the amino group.

4-Amino-2-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group, which imparts different chemical properties and reactivity.

2-Amino-4-methylpyridine: This compound has a methyl group instead of an aminomethyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and form diverse products.

Biological Activity

4-(Aminomethyl)pyridin-2-amine, also known as 2-amino-4-(aminomethyl)pyridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical structure:

- Molecular Formula : C7H10N2

- Molecular Weight : 134.17 g/mol

- CAS Number : 199296-51-0

This compound serves as a scaffold for the development of various pharmacologically active agents.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study screened several aminopyridine derivatives, revealing that this compound displayed notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate its efficacy:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These results suggest that this compound could be a candidate for further development into antimicrobial agents .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study employed the MTT assay to assess its effects on human cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The findings are summarized below:

| Cell Line | IC50 (µM) | Comparative Control (Cisplatin IC50) |

|---|---|---|

| MDA-MB-231 | 15 | 20 |

| SUIT-2 | 30 | 25 |

| HT-29 | 18 | 22 |

The compound demonstrated lower IC50 values compared to cisplatin in some instances, indicating potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through pathways involving caspases.

- Antioxidant Properties : It may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

- Antiprion Activity : A study focused on the screening of small molecules for antiprion activity identified several aminopyridine derivatives, including this compound, which showed potential in reducing prion protein levels in infected cell lines. This highlights its relevance in neurodegenerative disease research .

- Drug Development : The compound's structure has been utilized as a scaffold for synthesizing novel derivatives with enhanced biological activities. Ongoing research aims to optimize these derivatives for better efficacy and selectivity against target diseases .

Properties

IUPAC Name |

4-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQKTLFFQSDTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652988 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-51-0 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.